molecular formula C18H20BNO3 B8090135 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine

2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine

Cat. No.: B8090135
M. Wt: 309.2 g/mol
InChI Key: FPPVNLSNFDMQGR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO3/c1-11-9-10-13-12-7-6-8-14(15(12)21-16(13)20-11)19-22-17(2,3)18(4,5)23-19/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPVNLSNFDMQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)N=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2-methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate (20.0 g, 60.4 mmol), which undergoes cross-coupling with bis(pinacolato)diboron (16.9 g, 66.4 mmol) in the presence of:

  • Catalyst : Pd(dppf)Cl₂ (3 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 3 mol%)

  • Base : Potassium acetate (KOAc, 17.8 g, 181.1 mmol)

  • Solvent : 1,4-Dioxane (300 mL)

  • Temperature : 80°C for 12–18 hours.

After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over MgSO₄, concentrated, and purified via column chromatography (hexane/ethyl acetate, 9:1) to yield the target compound as a white solid (12.1 g, 65% yield).

Key Data Table: Reaction Parameters and Outcomes

ParameterValue/Detail
Starting Material2-Methylbenzofuro[2,3-b]pyridin-8-yl triflate
Boron SourceBis(pinacolato)diboron
Catalyst SystemPd(dppf)Cl₂ + dppf (3 mol% each)
BaseKOAc (3 equiv)
Solvent1,4-Dioxane
Temperature80°C
Reaction Time12–18 hours
Yield65%
Purity (Post-Purification)>95% (by NMR and LC-MS)

Role of Reagents and Optimization

  • Catalyst System : The combination of Pd(dppf)Cl₂ and dppf ensures efficient oxidative addition and transmetalation steps, critical for activating the triflate group.

  • Base : KOAc neutralizes the triflic acid generated during the reaction, preventing catalyst poisoning.

  • Solvent : 1,4-Dioxane’s high boiling point and polarity facilitate the reaction at elevated temperatures while stabilizing the palladium complex.

Alternative Synthetic Pathways for Benzofuropyridine Intermediates

While the Miyaura borylation is the primary route to the target compound, the synthesis of its benzofuropyridine core merits discussion. Recent advances in directed ortho-metalation (DoM) and cross-coupling strategies provide context for precursor preparation.

Comparative Table: Benzofuropyridine Synthesis Methods

MethodKey StepsYield (%)Limitations
Miyaura BorylationTriflate + B₂pin₂, Pd catalysis65Requires triflate precursor
Directed MetalationDoM, Negishi coupling45–72Multi-step, lower yields

Precursor Synthesis: 2-Methylbenzofuro[2,3-b]Pyridin-8-yl Triflate

The triflate intermediate is synthesized from 2-methylbenzofuro[2,3-b]pyridin-8-ol via treatment with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at 0°C . This step typically achieves >90% conversion, though the triflate’s sensitivity to moisture necessitates anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential use in drug development due to its unique heterocyclic framework.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuro[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine have been tested for their efficacy against various cancer cell lines. A notable study demonstrated that modifications in the dioxaborolane moiety can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Targeting Specific Pathways

Research has shown that compounds with a similar structure can act as inhibitors of specific biological pathways involved in cancer progression. For example, targeting the PI3K/Akt/mTOR signaling pathway has been linked to improved therapeutic outcomes in cancer treatment .

Material Science

The incorporation of boron into organic compounds has opened avenues for developing advanced materials.

Photonic Applications

The dioxaborolane group is known for its photoluminescent properties. Compounds like 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine can be utilized in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light efficiently makes them suitable candidates for next-generation display technologies .

Sensors and Detection Systems

Due to their chemical stability and sensitivity to environmental changes (e.g., pH or temperature), derivatives of this compound may be employed in sensor technology. They can be designed to detect specific ions or molecules through changes in fluorescence or conductivity .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

The presence of the boron atom allows for participation in cross-coupling reactions such as Suzuki reactions. This enables the formation of complex organic molecules that are critical in pharmaceuticals and agrochemicals .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated enhanced potency against breast cancer cell lines when modified with specific substituents.
Photonic ApplicationsDeveloped OLEDs with improved efficiency using similar benzofuro compounds.
Sensor TechnologyCreated a sensor capable of detecting trace amounts of heavy metals based on fluorescence changes upon binding.

Mechanism of Action

The mechanism of action for 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine primarily involves its role as a reagent in chemical reactions. The boron atom in the dioxaborolan group can form transient complexes with other molecules, facilitating the formation of new bonds. This reactivity is harnessed in various synthetic applications, particularly in the formation of carbon-carbon bonds via cross-coupling reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine
  • CAS No.: 1609374-04-0 .
  • Structure : A benzofuropyridine core fused with a furan ring, substituted at position 8 with a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at position 2 with a methyl group.

Commercial Availability :

  • Suppliers include CymitQuimica (priced at €171.00/5g) and Suzhou Rovathin .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to boronate-containing heterocycles with analogous reactivity but distinct cores:

Compound Name Core Structure Key Substituents CAS No. Key Differences
Target Compound Benzofuro[2,3-b]pyridine 2-Methyl, 8-boronate 1609374-04-0 Furan-pyridine fusion; moderate electron density due to oxygen heteroatom .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Boronate 942919-26-8 Pyrrole-pyridine fusion; electron-rich, enhancing cross-coupling reactivity .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine Pyrano[2,3-b]pyridine (dihydro) 6-Boronate 1222533-93-8 Partially saturated pyran ring; reduced aromaticity, lower stability .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine Thieno[2,3-b]pyridine 5-Boronate 1034579-02-6 Thiophene-pyridine fusion; sulfur enhances electron density and reactivity .

Reactivity in Cross-Coupling Reactions

  • Target Compound: The benzofuropyridine core balances stability and reactivity. Demonstrated in Suzuki reactions for biaryl synthesis (e.g., coupling with aryl halides) .
  • Pyrrolo[2,3-b]pyridine Analogs :
    • Higher reactivity due to the electron-rich pyrrole ring, enabling coupling under milder conditions (e.g., room temperature) .
  • Thieno[2,3-b]pyridine Analogs: Thiophene’s electron-donating nature further accelerates coupling rates but may reduce oxidative stability .

Physicochemical Properties

  • Solubility: Boronate esters are typically lipophilic. The target compound’s furan oxygen may slightly improve solubility in polar aprotic solvents (e.g., DMF) compared to thieno derivatives .
  • Stability: The 4,4,5,5-tetramethyl dioxaborolane group offers moisture resistance, similar to pinacol boronate esters. However, the benzofuropyridine core is less prone to oxidation than thieno analogs .

Medicinal Chemistry

  • The benzofuropyridine scaffold is underutilized compared to indole or pyrrolopyridine cores, offering novel binding motifs for kinase inhibitors (e.g., c-KIT mutants) .
  • Example : In , the target compound’s analog was used to synthesize a c-KIT inhibitor with selective activity against the D816V mutant .

Materials Science

  • Boronate esters are critical in OLEDs and conjugated polymers. The target compound’s fused oxygen heterocycle may enhance charge transport properties compared to saturated analogs .

Biological Activity

2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine (CAS No. 1609374-04-0) is a compound characterized by its unique chemical structure which integrates a benzofuro-pyridine moiety with a dioxaborolane substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C18H20BNO3
  • Molecular Weight : 309.17 g/mol
  • Structure : The compound features a complex arrangement that may influence its interactions with biological targets.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have indicated potential therapeutic applications:

Anticancer Activity

Initial studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer).
  • Findings : Compounds related to benzofuro-pyridine derivatives have shown moderate to significant cytotoxicity against these cell lines, indicating a potential for further development as anticancer agents .

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been reported to interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that some derivatives can activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

  • Study on Structural Analogues :
    • A comparative study of benzofuro-pyridine derivatives indicated that modifications in the dioxaborolane group significantly impacted their biological activity. The study found that specific substitutions enhanced anticancer properties while minimizing toxicity to normal cells .
  • In Silico Studies :
    • Computational models have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine. This suggests a promising pharmacokinetic profile for potential therapeutic use .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
CytotoxicityHeLa15.0
CytotoxicityMCF712.5
AntiproliferativeHepG218.0
Apoptosis InductionMCF7 (via flow cytometry)N/A

Q & A

Q. What are the recommended methods for characterizing the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, which allows precise modeling of thermal displacement parameters and hydrogen bonding interactions. For structure solution, OLEX2 provides an integrated workflow combining solution (via dual-space algorithms) and refinement tools, ensuring reproducibility. Data collection should prioritize high-resolution (<1.0 Å) to resolve potential disorder in the dioxaborolane group .

Q. What safety precautions are essential when handling this compound?

Follow OSHA-compliant protocols:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P201, P210 in ).
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent boronate ester hydrolysis.
  • Ignition Avoidance : The compound is likely flammable; keep away from sparks or open flames (P210) .

Q. What synthetic routes introduce the dioxaborolane group into benzofuropyridine scaffolds?

Suzuki-Miyaura cross-coupling is predominant:

  • Use Pd(PPh₃)₄ (0.1–1 mol%) with aryl halides.
  • Base: Cs₂CO₃ in DMF at 90°C (16 h) achieves >90% coupling efficiency.
  • Pre-functionalize the benzofuropyridine core with a halogen (e.g., Br at C-8) before boronylation via Miyaura borylation .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura reactions to minimize side products?

  • Catalyst Selection : Bulky ligands (e.g., SPhos Pd G2) suppress β-hydride elimination.
  • Solvent Systems : THF/H₂O (25:1) enhances solubility of inorganic bases (e.g., K₂CO₃).
  • Temperature Gradients : Ramp from 80°C to 100°C to control exothermicity.
  • Purification : Use silica gel chromatography with 5% EtOAc/hexane to isolate the biaryl product from residual boronate esters .

Q. Which analytical techniques assess purity and stability under varying storage conditions?

  • HPLC-MS : C18 column (ACN/H₂O gradient) detects hydrolyzed boronic acid impurities.
  • ¹¹B NMR : Monitors boronate ester integrity (δ ~30 ppm for dioxaborolane).
  • TGA : Evaluates thermal stability; decomposition onset >150°C indicates suitability for high-temperature reactions .

Q. How does the benzofuropyridine core’s electronic environment influence boronate reactivity?

  • Electron-Withdrawing Effects : The fused benzofuran ring decreases electron density at C-8, slowing transmetalation in Suzuki reactions.
  • Steric Hindrance : The 2-methyl group adjacent to the boronate ester may necessitate larger Pd catalysts (e.g., XPhos) to avoid steric clashes. Compare with fluorine-substituted analogs (), where electronegative groups enhance oxidative addition rates .

Q. How to resolve contradictions in crystallographic data for derivatives?

  • Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model merohedral twinning.
  • Disorder Modeling : Refine the dioxaborolane group over two orientations with restrained bond distances.
  • Validation Tools : OLEX2’s structure analysis module checks for overfitting (Rint < 5%) .

Q. Can computational methods predict novel reactivity pathways for this compound?

  • DFT Calculations : Optimize transition states for Pd-mediated cross-couplings (B3LYP/6-31G* level).
  • Docking Studies : Screen interactions with biological targets (e.g., kinase ATP pockets) to prioritize synthetic modifications.
  • Machine Learning : Train models on existing benzofuropyridine reaction datasets to predict yields under untested conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.